molecular formula C6H4ClNaO2S B6320523 Sodium 3-chlorobenzenesulfinate CAS No. 15946-37-9

Sodium 3-chlorobenzenesulfinate

Cat. No. B6320523
Key on ui cas rn: 15946-37-9
M. Wt: 198.60 g/mol
InChI Key: UOTGBXBCOKAEKI-UHFFFAOYSA-M
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Patent
US08575186B2

Procedure details

A solution of sodium sulphite (627 mg, 4.98 mmol) and sodium bicarbonate (418 mg, 4.98 mmol) in water (13 mL) was stirred vigorously with 3-chlorobenzenesulfonyl chloride (500 mg, 2.36 mmol) at 0° C. for 30 min then heated at 65° C. for 3 h. After cooling to ambient temperature, the reaction mixture was washed with dichloromethane (2×20 mL) and lyophilized. The resulting white solid was stirred with methanol (10 mL) for 5 min and the insoluble inorganic salts removed by filtration. The filtrate was concentrated in vacuo to approximately 3 mL and an equal volume of diethyl ether added. The precipitated solid containing residual inorganic salts was filtered and set aside. The remaining filtrate was diluted with excess diethyl ether, filtered and the filtered solid dried in vacuo to give sodium 3-chloro-benzenesulfinate (306 mg, 65%) as a white solid: 1H NMR (DMSO-d6, 300 MHz) δ 7.43 (br s, 1H), 7.35-7.39 (m, 1H), 7.32 (d, J=7.2 Hz, 1H), 7.26 (dt, J=7.5, 1.8 Hz, 1H).
Quantity
627 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+:5].[Na+].C(=O)(O)[O-].[Na+].[Cl:12][C:13]1[CH:14]=[C:15]([S:19](Cl)(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1>O>[Cl:12][C:13]1[CH:14]=[C:15]([S:19]([O-:21])=[O:20])[CH:16]=[CH:17][CH:18]=1.[Na+:5] |f:0.1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
627 mg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
418 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting white solid was stirred with methanol (10 mL) for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
WASH
Type
WASH
Details
the reaction mixture was washed with dichloromethane (2×20 mL)
CUSTOM
Type
CUSTOM
Details
the insoluble inorganic salts removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to approximately 3 mL
ADDITION
Type
ADDITION
Details
an equal volume of diethyl ether added
ADDITION
Type
ADDITION
Details
The precipitated solid containing residual inorganic salts
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
The remaining filtrate was diluted with excess diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtered solid dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)S(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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